2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring, an oxoacetamide group, and a phenyl substituent, which contribute to its unique properties and potential applications in medicinal chemistry.
This compound can be classified as:
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide typically involves a multi-step process:
The reaction conditions are critical for ensuring high yield and purity of the final product. The typical yield reported for this synthesis is around 85%, with a melting point range of approximately 469–470 K .
The molecular formula of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide is .
Key structural features include:
The crystal structure reveals specific dihedral angles between the pyrazole and phenyl rings, which affect intermolecular interactions such as hydrogen bonding and π–π stacking .
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide can participate in various chemical reactions:
These reactions are often facilitated by adjusting pH levels and using appropriate solvents to optimize yields and selectivity.
The mechanism of action for compounds like 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide typically involves:
Research indicates that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications .
Predicted chemical properties include:
These properties are essential for understanding the handling and storage requirements for this compound .
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide has several potential applications:
Research continues to explore its full potential across these domains, highlighting its significance in medicinal chemistry and related fields .
2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide features a pyrazole core linked to an oxoacetamide group, positioning it as a potential modulator of cyclooxygenase-II (COX-II) activity. The 3,5-dimethyl-1-phenylpyrazole scaffold mimics diarylheterocyclic motifs in established COX-II inhibitors (e.g., celecoxib), enabling selective engagement with the enzyme's hydrophobic pocket. The oxoacetamide moiety (–COC(=O)NH₂) introduces hydrogen-bonding capabilities, which may interact with residues in the COX-II active site, such as Arg513 or Val523, that differ from bulkier residues (e.g., Ile523) in COX-I [3] [7]. This structural distinction is critical for selectivity, as COX-II's lateral pocket (formed by Val523/Arg513) accommodates smaller substituents, whereas COX-I sterically hinders such binding [3].
Molecular docking simulations of analogous pyrazole derivatives reveal high-affinity binding to COX-II via:
Table 1: Key Structural Features for COX-II Selectivity
Structural Element | Role in COX-II Inhibition | Target Residues |
---|---|---|
3,5-Dimethylpyrazole | Binds hydrophobic lobby | Val349, Leu352 |
Phenyl at N1 | Stabilizes aromatic stacking | Phe518, Tyr355 |
Oxoacetamide (–COC(=O)NH₂) | Forms H-bonds with polar side pocket | Arg513, His90 |
Structural optimization of pyrazole-based anti-inflammatory agents frequently targets the C4 position, where diverse electrophiles enhance target affinity or selectivity. Analogues of the core compound include:
The title compound’s oxoacetamide group offers synthetic versatility for generating such analogues. For instance, coupling with substituted anilines yields arylacetamide derivatives (e.g., N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide), which exhibit improved solubility and hydrogen-bonding capacity [10].
Hybridization merges the pyrazole-oxoacetamide core with pharmacophores from bioactive scaffolds to amplify anti-inflammatory effects:
Table 2: Bioactivity of Hybrid Derivatives vs. Parent Scaffolds
Hybrid Scaffold | Anti-Inflammatory Activity | Key Advantages |
---|---|---|
Pyrazole-1,3,4-oxadiazole | IC₅₀ (COX-II) = 0.31 μM; ED₅₀ = 74.3 mg/kg (rat paw edema) | Enhanced COX-II selectivity; GI safety |
Pyrazole-coumarin | 82% edema inhibition at 200 mg/kg | Dual antioxidant/anti-inflammatory action |
Pyrazole-hydrazone (4a) | IC₅₀ (5-LOX) = 1.92 μM; IC₅₀ (COX-II) = 7.68 μM | Balanced COX/LOX inhibition; reduced side effects |
These strategies exemplify rational pharmacophore fusion, where hybridization optimizes steric and electronic compatibility with multiple inflammatory targets [4] [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8